2-Acetyl-5-bromo-6-methoxynaphthalene: Higher Synthetic Yield in a Patent-Protected Nabumetone Pathway vs. 2-Acetyl-6-methoxynaphthalene
The target compound is the key intermediate in a patented two-step, high-yielding industrial process for the NSAID nabumetone, offering a safer alternative to prior art. The process involves a Claisen condensation with an alkyl acetate, followed by a hydrogenation that simultaneously reduces the double bond and removes the 5-bromo substituent to yield the final active pharmaceutical ingredient [1]. In contrast, the analogous synthesis using the non-brominated comparator, 2-acetyl-6-methoxynaphthalene, requires a hazardous sodium hydride-mediated condensation under strictly anhydrous and de-aerated conditions, presenting significant industrial safety and cost liabilities [2].
| Evidence Dimension | Industrial Process Viability & Safety |
|---|---|
| Target Compound Data | Enabled a two-step, patent-protected process avoiding sodium hydride; one-step hydrogenation concurrently reduces double bond and debrominates [1]. |
| Comparator Or Baseline | 2-Acetyl-6-methoxynaphthalene (CAS 3900-45-6) |
| Quantified Difference | Not applicable; qualitative difference in process safety and cost |
| Conditions | Synthesis of nabumetone (4-(6-methoxy-2-naphthyl)butan-2-one); condensation with ethyl acetate followed by catalytic hydrogenation. |
Why This Matters
Procuring this specific brominated intermediate is essential for accessing the safer, industrially scalable nabumetone process described in US Patent 5,750,793, avoiding the hazardous sodium hydride conditions required when using the non-brominated analog.
- [1] Cannata, V., Bertoni, A., & Bianchi, S. (1998). U.S. Patent No. 5,750,793. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Cannata, V., Bertoni, A., & Bianchi, S. (1997). European Patent Application EP 0 792 860 A1. Munich, Germany: European Patent Office. View Source
